molecular formula C9H8N4O4 B420741 1,5-Dimethyl-4,6-dinitrobenzimidazole

1,5-Dimethyl-4,6-dinitrobenzimidazole

Cat. No.: B420741
M. Wt: 236.18g/mol
InChI Key: LMSQDAGMFGPQJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Dimethyl-4,6-dinitrobenzimidazole is a synthetic benzimidazole derivative intended for research and development purposes. This compound is part of a class of heterocyclic aromatic organic compounds where a benzene ring is fused with an imidazole ring, forming a bicyclic structure that is a privileged scaffold in medicinal chemistry . Benzimidazole derivatives are of significant research interest due to their wide array of pharmacological activities, which include anticancer, antiviral, antifungal, and anti-inflammatory properties . The core benzimidazole structure is known for its resemblance to naturally occurring purine nucleotides, which allows it to interact readily with various biopolymers in biological systems . This characteristic makes benzimidazole derivatives valuable tools for investigating interactions with biological targets such as enzymes and DNA. Specifically, nitro-substituted benzimidazoles have been explored for their potential as anticancer agents. Research indicates that such compounds can function through mechanisms like enzyme inhibition and interaction with cellular pathways crucial to cancer progression . The nitro groups on the benzimidazole core can be key modulators of its electronic properties and biological activity, influencing its binding affinity to specific targets . In laboratory settings, benzimidazole derivatives have been reported to act as topoisomerase inhibitors, DNA intercalating agents, and kinase inhibitors . The structure-activity relationship (SAR) of these compounds is a key area of study, as modifications at various positions on the ring, such as the 1, 2, 5, and 6 positions, can profoundly affect their potency and selectivity . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Proper safety data sheets should be consulted prior to handling. Researchers are encouraged to explore the potential of this specialized chemical entity in their investigative projects.

Properties

Molecular Formula

C9H8N4O4

Molecular Weight

236.18g/mol

IUPAC Name

1,5-dimethyl-4,6-dinitrobenzimidazole

InChI

InChI=1S/C9H8N4O4/c1-5-6(12(14)15)3-7-8(9(5)13(16)17)10-4-11(7)2/h3-4H,1-2H3

InChI Key

LMSQDAGMFGPQJX-UHFFFAOYSA-N

SMILES

CC1=C(C=C2C(=C1[N+](=O)[O-])N=CN2C)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=C2C(=C1[N+](=O)[O-])N=CN2C)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Nitro Groups : The presence of nitro groups (e.g., in 4f and the target compound) correlates with higher melting points (>200°C) due to increased intermolecular dipole interactions .
  • Halogen Effects: Fluorine at position 5 (4d, 4f) improves metabolic stability and bioavailability compared to non-halogenated analogs .
  • Methyl vs.

Q & A

Q. What are the optimal synthetic routes for 1,5-dimethyl-4,6-dinitrobenzimidazole, and how do reaction conditions influence yield?

The synthesis typically involves multistep reactions, starting with nitration and alkylation of benzimidazole precursors. Key factors include:

  • Solvent selection : Polar aprotic solvents like DMSO enhance nitro-group introduction (65% yield observed in analogous nitration reactions) .
  • Catalysts : Acidic conditions (e.g., glacial acetic acid) promote cyclization and nitro-group stability .
  • Temperature control : Reflux at 80–100°C for 4–18 hours ensures complete reaction while minimizing decomposition .
    Data Table:
StepReagents/ConditionsYield (%)Reference
NitrationHNO₃/H₂SO₄, 0°C → RT65–70
AlkylationCH₃I, K₂CO₃, DMF, 60°C75–80

Q. What purification and characterization methods are recommended for this compound?

  • Purification : Crystallization using ethanol/water mixtures removes byproducts effectively . Distillation under reduced pressure is advised for intermediates .
  • Characterization :
    • ¹H/¹³C-NMR : Confirm methyl and nitro-group positions (e.g., δ ~2.5 ppm for methyl protons; δ ~150 ppm for nitro carbons) .
    • Mass spectrometry (MS) : ESI-MS detects [M+H]⁺ peaks, with HRMS validating molecular formulas (e.g., observed vs. calculated m/z) .
    • Elemental analysis : Verify C, H, N, O content within ±0.3% deviation .

Q. How can researchers distinguish between structural isomers during synthesis?

  • Chromatography : HPLC with C18 columns (acetonitrile/water gradient) separates isomers based on polarity differences .
  • X-ray crystallography : Resolves ambiguities in nitro-group orientation and methyl substitution patterns .

Advanced Research Questions

Q. What computational approaches predict the electronic and steric effects of nitro and methyl groups?

  • DFT calculations : Use B3LYP/6-31G* basis sets to model nitro-group electron-withdrawing effects and methyl-group steric hindrance .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to identify binding affinities. For example, π-π stacking between the benzimidazole core and aromatic residues enhances inhibition .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • pH stability : Nitro groups degrade in strongly basic conditions (pH >10), forming amine byproducts. Stability is optimal at pH 4–7 .
  • Thermal stability : Decomposition occurs above 150°C, confirmed by TGA-DSC analysis .
    Data Table:
ConditionStability OutcomeReference
pH 2–7Stable (<5% degradation in 24h)
pH 1040% degradation in 6h
100°CStable for 12h

Q. What methodologies assess the compound’s biological activity, and how are contradictions in data resolved?

  • Antimicrobial assays : Broth microdilution (MIC ≤16 µg/mL against S. aureus) and time-kill kinetics validate efficacy .
  • Contradiction resolution : Replicate assays under standardized conditions (e.g., CLSI guidelines) and use isogenic mutant strains to confirm target specificity .

Q. How do structural modifications (e.g., substituent position) influence pharmacological activity?

  • SAR studies :
    • Nitro groups at C4/C6 : Enhance antibacterial activity due to increased electrophilicity .
    • Methyl groups at C1/C5 : Improve metabolic stability by reducing cytochrome P450 oxidation .
      Data Table:
DerivativeSubstituentsMIC (µg/mL)Reference
1,5-Me-4,6-NO₂C1/C5-Me; C4/C6-NO₂8–16
1-Me-4-NO₂C1-Me; C4-NO₂64

Q. What strategies mitigate discrepancies in spectroscopic or bioactivity data?

  • Cross-validation : Compare NMR/MS data with synthetic standards .
  • Cohort studies : Use multiple cell lines or microbial strains to account for biological variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.